tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate involves multiple steps. One common synthetic route includes the reaction of cyclopenta[b]pyridine derivatives with piperidine under specific conditions to form the spirocyclic structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate can be compared with similar compounds such as:
tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate: Similar structure but lacks the chloro group.
tert-Butyl (S)-2-pyrrolidone-5-carboxylate: Different core structure but similar functional groups.
Properties
IUPAC Name |
tert-butyl 2-chloro-5-oxospiro[7H-cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)10-12-11(14(17)21)4-5-13(18)19-12/h4-5H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBQIFOKMXIKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC(=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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